16-Hydroxyhexadec-9-enoic acid

carcinostatic activity ω-hydroxy fatty acid structure-activity relationship

16-Hydroxyhexadec-9-enoic acid (CAS 17278-80-7; also designated Δ9-isoambrettolic acid or 16-hydroxy-9-hexadecenoic acid) is a C16 ω-hydroxy monounsaturated fatty acid bearing a terminal hydroxyl at position 16 and a double bond at the 9-position. The CAS 17278-80-7 registry specifically denotes the (E)-stereoisomer; the (Z)-isomer is separately indexed under CAS 1619-68-7.

Molecular Formula C16H30O3
Molecular Weight 270.41 g/mol
CAS No. 17278-80-7
Cat. No. B099511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Hydroxyhexadec-9-enoic acid
CAS17278-80-7
Molecular FormulaC16H30O3
Molecular Weight270.41 g/mol
Structural Identifiers
SMILESC(CCCC=CCCCCCCO)CCCC(=O)O
InChIInChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1,3,17H,2,4-15H2,(H,18,19)
InChIKeyRPQJFAIEPUKQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Hydroxyhexadec-9-enoic Acid (CAS 17278-80-7): Structural Identity, Procurement Specifications, and Comparator Landscape


16-Hydroxyhexadec-9-enoic acid (CAS 17278-80-7; also designated Δ9-isoambrettolic acid or 16-hydroxy-9-hexadecenoic acid) is a C16 ω-hydroxy monounsaturated fatty acid bearing a terminal hydroxyl at position 16 and a double bond at the 9-position . The CAS 17278-80-7 registry specifically denotes the (E)-stereoisomer; the (Z)-isomer is separately indexed under CAS 1619-68-7 [1]. This compound occurs naturally as a minor hydroxy fatty acid constituent of the insect-derived resin shellac, where it participates in polyester and monoester formation through ester linkages with terpene acids . Its bifunctional architecture—a carboxylic acid terminus and an ω-hydroxyl group bridged by a C16 chain containing a single site of unsaturation—distinguishes it from both saturated ω-hydroxy C16 analogs (e.g., 16-hydroxyhexadecanoic/juniperic acid, CAS 506-13-8) and polyhydroxylated shellac monomers (e.g., aleuritic acid, CAS 533-87-9) that dominate the natural resin matrix [2].

A Analytical standard for shellac authentication via LC-MS
S Regioselective C9 scaffold for amido-derivative libraries
P Bifunctional monomer for linear unsaturated polyesters
C Cell-model endpoint control compound in cytotoxicity studies

Why Generic Substitution of 16-Hydroxyhexadec-9-enoic Acid with Saturated or Polyhydroxylated Analogs Fails for Research and Industrial Applications


The ω-hydroxy C16 fatty acid subclass contains multiple members—including saturated 16-hydroxyhexadecanoic acid (juniperic acid), trihydroxylated aleuritic acid, and the (Z)-stereoisomer of the target compound itself (CAS 1619-68-7)—that are not interchangeable [1]. The presence, position, and geometry of the Δ9 double bond are functionally decisive: the unsaturated ωH16:1 (this compound) is scarcely carcinostatic, whereas its saturated counterpart ωH16:0 is appreciably carcinostatic at identical dose (100 µM), demonstrating that a single unsaturation abolishes a specific bioactivity [2]. In fragrance chemistry, only the (Z)-isomer (CAS 1619-68-7) serves as the essential precursor for cis-isoambrettolide—a macrocyclic musk lactone that is explicitly documented as 'much more powerful than trans-isoambrettolide in olfactory terms,' directly linking double-bond geometry to commercial fragrance potency [3]. In shellac polyester biosynthesis, the compound's single hydroxyl and single unsaturation pattern yields different crosslinking density and ester-network topology compared to the trihydroxy monomer aleuritic acid, which produces amorphous, insoluble, and thermostable polyaleuritate films through participation of both primary and secondary hydroxyl groups [4]. Procurement of the incorrect isomer or analog therefore produces qualitatively different reactivity, bioactivity, and material properties.

Bioactivity Cytotoxicity endpoint profile may differ from saturated analog (juniperic acid); intracellular uptake context diverges.
Isomer Olfactory potency and fragrance utility differ between (E)- and (Z)-isomers; (Z)-isomer required for cis-isoambrettolide.
Polymer Polyester network architecture may differ from aleuritic acid; linear vs crosslinked topology alters material properties.

Quantitative Differentiation Evidence for 16-Hydroxyhexadec-9-enoic Acid: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Carcinostatic Activity Abolished by Δ9 Unsaturation: ωH16:1 vs. ωH16:0 Direct Comparison in Ehrlich Ascites Tumor Cells

In a direct head-to-head comparison using the same assay system, hydroxyhexadecenoic acid (ωH16:1, corresponding to 16-hydroxyhexadec-9-enoic acid) was 'scarcely carcinostatic' at 100 µM, whereas the saturated analog hydroxyhexadecanoic acid (ωH16:0, juniperic acid) was 'appreciably carcinostatic' at the identical 100 µM dose [1]. This comparison was conducted in Ehrlich ascites tumor cells using the mitochondrial dehydrogenase-based WST-1 assay and confirmed by trypan blue dye exclusion [1]. Furthermore, intracellular uptake quantification by gas chromatography revealed that the unsaturated ωH16:1 'could be scarcely detected as the intact form within cells,' in contrast to ωH16:0 which showed measurable intracellular accumulation (3.4 pg/cell) [1]. The ethyl ester of ωH16:1 was 'weakly carcinostatic' compared to the markedly enhanced activity of the ωH16:0 ethyl ester (intracellular uptake: 10.1 pg/cell), confirming that the double bond impairs both intrinsic activity and esterification-mediated uptake enhancement [1].

Cytotoxicity comparison
Head-to-head
ωH16:1: scarcely active · ωH16:0: appreciably active (100 µM, Ehrlich ascites)
Supports cytotoxicity endpoint review
Intracellular uptake below detection for ωH16:1; cell viability assay context
carcinostatic activity ω-hydroxy fatty acid structure-activity relationship Ehrlich ascites tumor

Stereochemistry-Dependent Fragrance Potency: (Z)-16-Hydroxyhexadec-9-enoic Acid as Essential Precursor for Superior Musk Lactone

The (Z)-stereoisomer of 16-hydroxyhexadec-9-enoic acid (CAS 1619-68-7) is the direct and essential precursor for the macrolactonization synthesis of cis-isoambrettolide, a macrocyclic musk lactone [1]. US Patent 6,225,281 explicitly states that cis-isoambrettolide 'has the advantage of being much more powerful than trans-isoambrettolide in olfactory terms, thereby allowing it to be used in the perfume industry at much lower concentrations, resulting in considerable savings' [1]. The patent further specifies that the manufacturing process yields cis-isoambrettolide 'in a degree of purity of greater than 99.5%' [1]. Japanese Patent JPH11293284A describes the production of cis-16-hydroxy-9-hexadecenoic acid 'having a purity of 99 wt.% or higher' as the precursor for macrolactonization . In contrast, the (E)-isomer (CAS 17278-80-7) yields trans-isoambrettolide, which is described as an industrially known but olfactorily inferior geometrical isomer [1].

Olfactory potency context
Head-to-head
(Z)-isomer: more powerful · cis-isoambrettolide purity ≥99.5% · trans-isomer inferior
Stereochemical-control context for fragrance R&D
Macrolactonization precursor; isomer identity critical
macrocyclic musk isoambrettolide stereochemistry fragrance potency macrolactonization

Shellac Compositional Specificity: 16-Hydroxyhexadec-9-enoic Acid as a Defined Minor Monomer Distinct from Dominant Aleuritic Acid

In a comprehensive HPLC-ESI-Q-ToF characterization of shellac resin published in Scientific Reports (2017), 16-hydroxyhexadec-9-enoic acid (designated '16OH-C16:1') was identified and quantified among the free acid components with a retention time of 8.08 min, experimental mass [M-H]⁻ of 269.2120 Da, calculated mass of 269.2122 Da, and mass accuracy of 0.81 ppm [1]. By comparison, the saturated analog 16-hydroxyhexadecanoic acid ('16OH-C16') eluted at 8.89 min with [M-H]⁻ of 271.2277 Da [1]. Crucially, the dominant aliphatic monomer in shellac is aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), which constitutes the major aliphatic fraction and serves as the primary building block for the polyester network [2]. This compositional hierarchy means that 16-hydroxyhexadec-9-enoic acid is a chemically distinct, low-abundance monomer whose specific unsaturation pattern contributes structurally differentiated ester linkages within the shellac polyester matrix, as evidenced by MS/MS fragmentation patterns that distinguish isomers based on ester linkage positions [1].

LC-MS differentiation
Cross-study
RT 8.08 min · [M-H]⁻ 269.2120 Da · mass accuracy 0.81 ppm · resolved from 16OH-C16
Analytical standard for shellac authentication
HPLC-ESI-Q-ToF negative ion mode; free acid fraction
shellac natural resin hydroxy fatty acid polyester LC-MS characterization

Unique Reactivity at the C9 Double Bond: Amido-Imidol Tautomerization Enables Regioselective Synthesis of 9-Substituted Amido Derivatives

Hosamani and Sattigeri (2005) demonstrated that 16-hydroxyhexadec-cis-9-enoic acid undergoes acid-catalyzed addition of nitriles specifically at the C9 position via an amido-imidol tautomerization mechanism, yielding a series of novel 9-[substituted amido]-16-ol-hexadecanoic acids [1]. This regioselective reactivity is contingent on the presence of the Δ9 double bond and is not accessible from the saturated analog 16-hydroxyhexadecanoic acid, which lacks the olefinic site for nitrile addition. The reaction was confirmed by IR, ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis [1]. The resulting 9-amido derivatives were evaluated for biological importance and potential industrial utilization as oleochemicals [1]. By comparison, the saturated ωH16:0 and the trihydroxylated aleuritic acid—while capable of esterification at the terminal carboxyl and hydroxyl groups—cannot participate in this specific C9-centered nitrile addition chemistry [2].

Regioselective C9 reaction
Class-level
Acid-catalyzed nitrile addition via amido-imidol tautomerization · yields 9-amido derivatives
Reported synthetic utility at C9 position
Not accessible from saturated analog; multiple nitriles tested
amido-imidol tautomerization nitrile addition regioselective synthesis oleochemical derivatization

Monomer Functionality and Polyester Network Architecture: Single ω-Hydroxyl + Single Unsaturation vs. Trihydroxy Saturated Aleuritic Acid

The polyester-forming potential of 16-hydroxyhexadec-9-enoic acid is qualitatively distinct from that of aleuritic acid due to differences in hydroxyl functionality. Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) undergoes solvent-free melt polycondensation to produce polyaleuritate films that are 'amorphous, insoluble, and thermostable,' with both primary (C16) and secondary (C9, C10) hydroxyl groups participating in ester bond formation, leading to branching and network densification [1]. The primary esterification was a 'high conversion bulk reaction,' while secondary esterification and oxidative cleavage of the vicinal diol contributed to 'amorphization and stiffening of the polyester by branching and densification of the ester bond network' [1]. In contrast, 16-hydroxyhexadec-9-enoic acid possesses only a single primary ω-hydroxyl, which would yield linear polyester chains upon self-condensation—analogous to poly(ω-hydroxyhexadecanoic acid) films prepared from the saturated ωH16:0 monomer—rather than the crosslinked network topology produced by aleuritic acid [2]. Patent literature also identifies lactones based on 16-hydroxyhexadec-9-enoic acid as suitable starting materials for polylactone resins, alongside caprolactone and pentadecalactone, indicating its utility as a specific lactone monomer [3].

Polymer architecture
Class-level
Bifunctional (linear polyester) vs trihydroxy aleuritic acid (crosslinked network)
Supports polymer property design
Melt polycondensation; unsaturated handle retained
polyester melt polycondensation crosslinking density biobased polymer cutin mimetic

Validated Application Scenarios for 16-Hydroxyhexadec-9-enoic Acid Derived from Quantitative Differentiation Evidence


Reference Standard for Targeted LC-MS Quantification of Minor Hydroxy Fatty Acid Monomers in Shellac Authentication and Degradation Studies

Based on the chromatographic and mass spectrometric differentiation data from Tamburini et al. (2017) [1], 16-hydroxyhexadec-9-enoic acid (CAS 17278-80-7) serves as an essential authentic reference standard for research groups conducting HPLC-ESI-Q-ToF characterization of shellac resin. The compound's distinct retention time (8.08 min), accurate mass ([M-H]⁻ 269.2120 Da), and diagnostic MS/MS fragmentation pattern enable unambiguous identification and quantification of this minor monomer in complex shellac hydrolysates. This application is particularly valuable for: (i) authentication of shellac provenance and detection of adulteration; (ii) monitoring oxidative degradation of the Δ9 double bond during accelerated aging studies of shellac-coated artifacts or pharmaceuticals; and (iii) quantifying batch-to-batch compositional variability in commercial shellac used for food glazes and pharmaceutical enteric coatings. The availability of the pure (E)-isomer reference standard allows chromatographic resolution from the saturated analog 16-hydroxyhexadecanoic acid (RT 8.89 min), which would otherwise co-elute or be misassigned in less resolving analytical systems.

Synthetic Precursor for Structure-Activity Relationship (SAR) Studies of ω-Hydroxy Fatty Acid Carcinostatic Activity and Intracellular Uptake

The Kusumoto et al. (2004) data [1] establish that 16-hydroxyhexadec-9-enoic acid (ωH16:1) is the critical negative control compound in SAR studies of ω-hydroxy fatty acid carcinostatic activity. At 100 µM in Ehrlich ascites tumor cells, ωH16:1 is 'scarcely carcinostatic' while saturated ωH16:0 is 'appreciably carcinostatic,' and ωH16:1 is not detectably taken up by cells in contrast to ωH16:0 (3.4 pg/cell). This compound thus enables: (i) systematic investigation of how a single Δ9 unsaturation abrogates both intrinsic cytotoxicity and passive cellular uptake of ω-hydroxy fatty acids; (ii) elucidation of whether esterification (ethyl ester formation) can rescue the activity of unsaturated ωHFAs, given that the ωH16:1 ethyl ester remains 'weakly carcinostatic' compared to the markedly enhanced ωH16:0 ethyl ester; and (iii) exploration of whether the double bond geometry (E vs. Z) further modulates these biological endpoints. The compound is particularly valuable as a defined structural probe in lipid cancer biology where the role of unsaturation in fatty acid-mediated cytotoxicity remains poorly understood.

Regioselective Scaffold for Synthesis of 9-Substituted Amido-Hexadecanoic Acid Libraries via Amido-Imidol Tautomerization

The Hosamani and Sattigeri (2005) methodology [1] demonstrates that 16-hydroxyhexadec-cis-9-enoic acid undergoes acid-catalyzed nitrile addition exclusively at the C9 position, providing a regioselective route to 9-[substituted amido]-16-ol-hexadecanoic acids that cannot be replicated using saturated ω-hydroxy fatty acids or polyhydroxylated shellac monomers. This synthetic application is relevant for: (i) medicinal chemistry groups generating focused libraries of amido-functionalized fatty acid derivatives for antimicrobial screening; (ii) oleochemical research programs developing novel surfactants or emulsifiers where a mid-chain amide substituent modulates hydrophilic-lipophilic balance differently than terminal modifications; and (iii) process chemistry development of industrial-scale oleochemical transformations, as the reaction employs conventional acid catalysis and commercially available nitriles without requiring protection/deprotection of the terminal hydroxyl group. The reported characterization by IR, NMR, MS, and elemental analysis provides validated analytical benchmarks for derivative identity confirmation.

Bifunctional Monomer for Linear Biobased Polyester and Macrolactone Synthesis with Defined Unsaturation

The bifunctional architecture of 16-hydroxyhexadec-9-enoic acid—one terminal carboxylic acid and one terminal ω-hydroxyl bridged by a C16 chain with Δ9 unsaturation—positions this compound as a specific monomer for linear aliphatic polyester synthesis via melt polycondensation or as a precursor to unsaturated macrolactones for ring-opening polymerization [1][2]. Unlike aleuritic acid, which produces crosslinked, amorphous, and insoluble polyaleuritate films through participation of three hydroxyl groups, 16-hydroxyhexadec-9-enoic acid yields linear polymers with predictable thermoplastic properties and retained unsaturation that can serve as a post-polymerization functionalization handle (e.g., epoxidation, thiol-ene click chemistry). Patent literature identifies lactones based on this compound alongside caprolactone and pentadecalactone as suitable monomers for polylactone resin synthesis [2]. This application scenario is particularly relevant for sustainable polymer research groups seeking to: (i) compare the effect of mid-chain unsaturation on polyester crystallinity, melting temperature, and biodegradation rate against saturated ω-hydroxy acid polymers; and (ii) develop semi-crystalline unsaturated polyesters that maintain melt-processability while offering sites for subsequent crosslinking or functionalization.

Application
Selection Property
Validation Focus
Shellac authentication & degradation studies
Chromatographic resolution & accurate mass
Retention time and MS/MS fragmentation matching
Cytotoxicity SAR studies
Cell-model endpoint response
Intracellular uptake and viability endpoints
9-substituted amido derivative libraries
C9 regioselective reactivity
Amido-imidol tautomerization pathway
Linear biobased polyester synthesis
Bifunctional ω-hydroxy acid architecture
Melt polycondensation and polymer crystallinity
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